![molecular formula C12H10N2O B3034861 Dibenzofuran-2,3-diamine CAS No. 24258-73-9](/img/structure/B3034861.png)
Dibenzofuran-2,3-diamine
Overview
Description
Dibenzofuran is an organic compound with the formula C12H8O. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the carbon atoms in the dibenzofuran molecule are sp2 hybridized .
Synthesis Analysis
The synthesis of dibenzofurans has been a subject of interest in recent years . The process often starts with the creation of the C-O bond of the furan ring . This is followed by the formation of dibenzofurans by cyclizing diarylether derivatives . The last part of the synthesis involves the construction of dibenzofurans from benzofuran or phenol derivatives .
Molecular Structure Analysis
The molecular structure of dibenzofuran consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) fused with two benzene rings . The dibenzofuran molecule is thermally robust with a convenient liquid range .
Chemical Reactions Analysis
Dibenzofuran undergoes various chemical reactions. For instance, it can form combustible dust concentrations in air . It also undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .
Physical And Chemical Properties Analysis
Dibenzofuran is a thermally robust compound with a convenient liquid range . It has a low toxicity, which is exploited in its use as a heat transfer agent . The enthalpy of fusion of dibenzofuran is 19.4 ± 1.0 kJ/mol at the temperature of fusion, 355.52 ± 0.02 K .
Scientific Research Applications
- Researchers have explored Dibenzo[b,d]furan-2,3-diamine (DBF-DBN) and its derivatives as components in OLEDs. These compounds serve as narrowband pure-green multiresonance (MR) emitters. The rigid and symmetric molecular structure, facilitated by dibenzo[b,d]furan and dibenzo[b,d]thiophene linkages, extends π-conjugation length and suppresses vibrational relaxation. As a result, DBF-DBN and DBT-DBN exhibit ultrapure green emission, meeting BT.2020 green standards .
- Novel hole blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been designed. These HBMs enhance the efficiency and longevity of blue phosphorescent organic light-emitting diodes (PhOLEDs). Thermal, optical, and electrochemical analyses support their effectiveness .
- Anthracene-dibenzo[b,d]furan-based electron transport hosts have been investigated. Computational studies and carrier transport analysis demonstrate their good electron-transporting properties. These hosts were utilized for multiple resonance emitters in blue OLEDs .
Organic Light-Emitting Diodes (OLEDs) and Multiresonance Emitters
Hole Blocking Materials (HBMs) for Blue Phosphorescent OLEDs
Electron Transport Hosts for OLEDs
Mechanism of Action
Target of Action
Dibenzo[b,d]furan-2,3-diamine, also known as Dibenzofuran-2,3-diamine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and friedel-crafts reactions . It’s plausible that Dibenzo[b,d]furan-2,3-diamine may interact with its targets in a similar manner, but further studies are needed to confirm this.
Biochemical Pathways
It’s known that dibenzofuran and its derivatives can undergo various transformations, including di lithiation . This suggests that Dibenzo[b,d]furan-2,3-diamine might interact with similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability
Result of Action
Related compounds have been used as dopants in oled devices, exhibiting excellent device lifetime . This suggests that Dibenzo[b,d]furan-2,3-diamine might have similar effects, but more research is needed to confirm this.
Action Environment
The action of Dibenzo[b,d]furan-2,3-diamine can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in a refrigerator Moreover, its efficacy could be influenced by the presence of other compounds or specific conditions in the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
dibenzofuran-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZZCSGLBNFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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